molecular formula C10H20Br2N4S2 B15076906 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide CAS No. 5471-23-8

1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide

Cat. No.: B15076906
CAS No.: 5471-23-8
M. Wt: 420.2 g/mol
InChI Key: NOEBUNDKMACGAL-UHFFFAOYSA-N
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Description

1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide is a compound that features two imidazole rings connected via a butane chain with thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide typically involves the reaction of 1,4-dibromobutane with 2-mercaptoimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the bromine atom, leading to the formation of the thioether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole rings can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium thiolate, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide involves its interaction with biological molecules through its imidazole rings and thioether linkages. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Di(1H-imidazol-1-yl)butane: Similar structure but lacks the thioether linkages.

    N,N′-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-nitro-1,4-benzenedicarboxamide: Contains imidazole rings but with different linkages and functional groups.

Uniqueness

1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide is unique due to its thioether linkages, which provide distinct chemical properties and reactivity compared to other imidazole-containing compounds.

Properties

CAS No.

5471-23-8

Molecular Formula

C10H20Br2N4S2

Molecular Weight

420.2 g/mol

IUPAC Name

2-[4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butylsulfanyl]-4,5-dihydro-1H-imidazole;dihydrobromide

InChI

InChI=1S/C10H18N4S2.2BrH/c1(7-15-9-11-3-4-12-9)2-8-16-10-13-5-6-14-10;;/h1-8H2,(H,11,12)(H,13,14);2*1H

InChI Key

NOEBUNDKMACGAL-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCCCCSC2=NCCN2.Br.Br

Origin of Product

United States

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